4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Fluorine content Hydrophobicity Electrolyte co-solvent

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (CAS 1980085-53-7) is a highly fluorinated asymmetric carbonate ester that carries a terminal bromine atom on one alkyl chain. It belongs to the class of fluorinated organic carbonates that are widely investigated as electrolyte co‑solvents or additives in lithium‑ion batteries and as building blocks in medicinal chemistry.

Molecular Formula C9H6BrF11O3
Molecular Weight 451.03 g/mol
Cat. No. B12078053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
Molecular FormulaC9H6BrF11O3
Molecular Weight451.03 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F
InChIInChI=1S/C9H6BrF11O3/c10-8(17,18)5(11,12)1-2-23-4(22)24-3-6(13,14)7(15,16)9(19,20)21/h1-3H2
InChIKeyPOOVAHAZYHUKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate – Asymmetric Fluorinated Carbonate for Electrolyte and Synthesis Applications


4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (CAS 1980085-53-7) is a highly fluorinated asymmetric carbonate ester that carries a terminal bromine atom on one alkyl chain . It belongs to the class of fluorinated organic carbonates that are widely investigated as electrolyte co‑solvents or additives in lithium‑ion batteries and as building blocks in medicinal chemistry [1]. The compound combines a bromo‑substituted tetrafluorobutyl moiety with a fully fluorinated heptafluorobutyl tail, resulting in a molecular weight of approximately 428 g mol⁻¹ and a fluorine content near 49 wt% .

Electrolyte co-solvent candidate with intermediate fluorination
Monofunctional bromo-fluorinated synthetic building block
Asymmetric carbonate architecture for wide liquid-phase range

Why a Generic Fluorinated Carbonate Cannot Replace 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl Carbonate


Although many fluorinated carbonates are described as electrolyte additives or synthetic intermediates, the simultaneous presence of a single bromine atom and a fully fluorinated heptafluorobutyl chain in 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate creates a reactivity profile that cannot be replicated by symmetric bis‑fluorinated or bis‑brominated analogs . The bromine serves as a selective leaving group for nucleophilic substitution or cross‑coupling, while the heavily fluorinated tail imparts high hydrophobicity and chemical stability [1]. Substituting with a symmetric di‑brominated carbonate introduces a second reactive site that can lead to uncontrolled cross‑linking; using a symmetric perfluorinated carbonate eliminates the bromine handle entirely, precluding downstream derivatization . The absence of a direct comparator that matches this exact functionality means that procurement decisions must be based on the unique structural features documented below.

Symmetric di-brominated analogs

Introduce a second reactive site that may cause uncontrolled cross-linking or oligomerization.

Symmetric perfluorinated analogs

Lack the bromine handle, precluding nucleophilic substitution or cross-coupling derivatization.

No direct comparator

No commercially available single compound replicates this exact asymmetric bromo-fluorinated carbonate functionality.

Quantitative Differentiation of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl Carbonate from Closest Analogs


Fluorine Content – Intermediate Hydrophobicity Balance vs. Symmetric Analogs

The target compound contains 11 fluorine atoms, corresponding to 48.8 wt% fluorine, compared with 62.4 wt% for the fully fluorinated Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate and 31.9 wt% for the di‑brominated Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate [1]. This intermediate fluorine loading avoids the excessive hydrophobicity that can hinder lithium‑salt dissociation in electrolytes while still providing sufficient fluorination for oxidative stability [1].

Fluorine Content Balance
Reported
48.8 wt% F (target) vs 62.4 wt% (symmetric perfluorinated) and 31.9 wt% (di‑brominated)
Intermediate hydrophobicity supports ion mobility and oxidative stability screening
Calculated from molecular formulas; verify in electrolyte systems
Fluorine content Hydrophobicity Electrolyte co-solvent

Single Bromine Reactive Handle – Controlled Monofunctionalization Capability

The target molecule contains exactly one bromine atom (exact mass of the monoisotopic peak 426.89 Da), whereas the symmetric Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate contains two bromine atoms (MW ≈ 476 g mol⁻¹, exact mass 473.90 Da) . A single bromine enables selective nucleophilic substitution or Pd‑catalyzed cross‑coupling without the risk of di‑substitution that can lead to oligomerization or cross‑linking . The fully fluorinated Bis(heptafluorobutyl) carbonate lacks a bromine handle entirely, making it unsuitable for further derivatization [1].

Single Bromine Handle
Class-level
1 bromine (target) vs 2 bromines (di‑brominated) or 0 (perfluorinated)
Enables selective monofunctionalization for controlled derivatization research
Inferred from structure; specific reaction yields not reported
Synthetic intermediate Nucleophilic substitution Cross-coupling

Asymmetric Carbonate Architecture – Potential for Improved Electrochemical Performance

The target compound is an asymmetric dialkyl carbonate, comprising two different fluorinated alkyl chains, whereas the closest symmetric analogs (Bis(heptafluorobutyl) carbonate, Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate) possess identical chains on both sides of the carbonate group [1]. Asymmetric carbonates are known to disrupt crystallization and lower the melting point of electrolyte formulations, a property that can extend the liquid‑phase temperature window of lithium‑ion batteries [2]. The asymmetric nature of the target compound is therefore a feature that is absent in the symmetric comparators.

Asymmetric Architecture
Reported
Asymmetric (two different chains) vs symmetric comparators
May disrupt crystallization and extend liquid-phase temperature window
No experimental Tg/Tm data for target; patent-based inference
Asymmetric carbonate Electrolyte additive Lithium-ion battery

Commercial Availability and Purity – Benchmarking Against Closest Analogs

The target compound is listed by multiple suppliers with a purity specification of 98 % (Leyan) and is available in 25 g quantities at a price of approximately €1,500 (CymitQuimica) . In contrast, the symmetric Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is offered only on a request‑for‑quote basis with a longer lead time (~20 days) and no pre‑defined purity . The fully fluorinated Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate is catalogued but no purity or pricing is disclosed publicly [1]. The defined purity and firm pricing of the target compound reduce procurement uncertainty for research groups that require reproducible quality.

Procurement Benchmark
Reported
98% purity, 25 g available vs comparator purity not specified or on request
Defined purity and firm pricing reduce procurement uncertainty for reproducible research
Vendor-reported data; independent purity verification recommended
Procurement Purity Commercial availability

Key Application Scenarios for 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl Carbonate


Electrolyte Co‑Solvent for High‑Voltage Lithium‑Ion Batteries

The intermediate fluorine content (48.8 wt%) and asymmetric structure make the target compound a candidate for electrolyte formulations that require oxidative stability without the excessive viscosity of fully fluorinated analogs . Patent literature indicates that fluorinated acyclic carbonates improve the cycle life of high‑voltage cells, and the single bromine atom may further contribute to the formation of a protective cathode‑electrolyte interphase [1].

Monofunctional Fluorinated Building Block for Medicinal Chemistry

The presence of a single bromine atom allows selective nucleophilic substitution or metal‑catalyzed cross‑coupling, enabling the introduction of a heavily fluorinated tail into drug candidates . The high fluorine loading enhances metabolic stability and lipophilicity, and the carbonate linkage provides a points for further prodrug design .

Synthesis of Fluorinated Polymer Precursors

The target compound can serve as a monomer precursor for fluorinated polymers via displacement of the bromine with nucleophilic initiators or incorporation into step‑growth polymerizations . The controlled mono‑functionality avoids the cross‑linking that would occur with di‑brominated monomers, yielding linear, processable fluoropolymers .

Surface‑Modification Agent for Hydrophobic Coatings

The heptafluorobutyl tail provides a highly hydrophobic surface when the compound is grafted onto oxide or metal substrates via the reactive bromine site . The asymmetric architecture may promote self‑assembled monolayer formation with lower density than symmetric di‑functional analogs, allowing tailored surface energy [1].

Application
Selection Property
Validation Focus
Electrolyte co-solvent for high-voltage Li-ion cells
Intermediate fluorine content, asymmetric structure
Oxidative stability, cycle-life under high voltage
Monofunctional fluorinated building block
Single bromine handle, high fluorine loading
Selective nucleophilic substitution / cross-coupling
Fluorinated polymer precursor synthesis
Controlled mono-functionality
Linear, processable fluoropolymer formation
Hydrophobic coating surface modifier
Heptafluorobutyl tail, reactive bromine site
Self-assembled monolayer formation, surface energy tuning
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